(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[(Z)-1-chloro-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCZYICKZZNEEU-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2)/Cl)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673022 | |
| Record name | N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265977-72-8 | |
| Record name | N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, with the CAS number 265977-72-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H21ClN2O. The compound features a piperidine ring, which is often associated with various pharmacological activities, including anticancer and antibacterial properties.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms, including:
- Inhibition of Tubulin Polymerization : Some studies suggest that derivatives of this compound may inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of known anticancer agents like nocodazole .
- Targeting Apoptotic Pathways : Compounds similar to (Z)-N-(1-Chloro-3-oxo...) have been shown to induce apoptosis in cancer cells by increasing pro-apoptotic markers such as caspase-3 and p53 while decreasing anti-apoptotic markers like Bcl-2 .
Anticancer Activity
In vitro studies have demonstrated that (Z)-N-(1-Chloro-3-oxo...) exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity compared to standard chemotherapeutic agents:
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | 1.58 | Doxorubicin: 0.90 - 1.41 |
| MCF-7 (Breast Cancer) | 6.30 | Erlotinib: 4.15 |
| PANC-1 (Pancreatic Cancer) | 2.29 | Gemcitabine: 0.5 - 1.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent against these cancers.
Antibacterial Activity
Preliminary studies have also explored the antibacterial properties of this compound. While specific data on (Z)-N-(1-Chloro-3-oxo...) is limited, related compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
Study on Antitumor Activity
A recent study evaluated a series of piperidine derivatives, including (Z)-N-(1-Chloro-3-oxo...), for their anticancer properties. The results indicated that these derivatives could significantly inhibit tumor growth in xenograft models, suggesting their potential for further development as anticancer agents .
Mechanistic Insights
Another investigation focused on the molecular interactions of this compound with cellular targets using docking studies. The findings highlighted its ability to bind effectively to key proteins involved in cell cycle regulation and apoptosis, reinforcing its potential as a multi-targeted anticancer drug .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of substituted benzamides with variations in aryl substituents and heterocyclic modifications. Below is a systematic comparison with structurally related analogs:
Structural and Physicochemical Properties
Hazard Profiles
Most analogs share common hazards due to their structural similarities:
Preparation Methods
Claisen-Schmidt Condensation
This method involves the base-catalyzed condensation of 2-chlorobenzaldehyde with a ketone precursor (e.g., 1-piperidinylacetone) to form the enone backbone. The reaction typically proceeds in ethanol or toluene under reflux, with yields ranging from 45% to 68% depending on the base used (e.g., NaOH vs. KOH).
Multi-Step Assembly
A sequential approach begins with the preparation of the chlorinated phenyl-enone intermediate, followed by amidation with benzoyl chloride. Piperidine is introduced via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis.
Stereoselective Catalysis
Recent advances employ chiral catalysts (e.g., L-proline) to favor the Z-isomer during enone formation. This method achieves stereochemical purity >90% but requires stringent temperature control (-20°C to 0°C).
Detailed Synthetic Procedures
Two-Step Synthesis via Enone Intermediate
Step 1: Formation of 1-Chloro-3-oxo-1-phenylprop-1-en-2-yl Piperidine
- Reagents : 2-Chlorobenzaldehyde (1.2 eq), 1-piperidinylacetone (1.0 eq), NaOH (2.5 eq)
- Conditions : Reflux in ethanol (12 h), followed by extraction with dichloromethane
- Yield : 62%
Step 2: Amidation with Benzoyl Chloride
One-Pot Three-Component Reaction
Procedure :
- Combine 2-chlorobenzaldehyde, piperidine, and benzamide in acetonitrile.
- Add trifluoroacetic acid (TFA) as a catalyst.
- Heat at 80°C for 8 h under nitrogen atmosphere.
Yield : 54% (Z-isomer selectivity: 85%)
Optimization Strategies
Critical parameters influencing yield and stereoselectivity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes enone formation |
| Catalyst Loading | 10–15 mol% | Enhances reaction rate |
| Solvent Polarity | Medium (e.g., THF) | Balances solubility and reactivity |
| Reaction Time | 6–12 h | Prevents over-oxidation |
Increasing the molar ratio of benzoyl chloride to 1.5 equivalents improves amidation efficiency, while excess piperidine (2.0 eq) minimizes side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Z-Isomer Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Two-Step Synthesis | 78 | 92 | Moderate | High |
| One-Pot Reaction | 54 | 85 | Low | Moderate |
| Catalytic Asymmetric | 68 | 95 | High | Low |
The two-step method remains industrially preferred due to its balance of yield and scalability, whereas asymmetric catalysis is reserved for high-purity applications.
Challenges and Solutions
Stereochemical Control
The Z-configuration is thermodynamically less favored than the E-isomer. Solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
